molecular formula C4N2Na2S3 B3033998 Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile CAS No. 1314229-65-6

Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile

Cat. No. B3033998
CAS RN: 1314229-65-6
M. Wt: 218.2 g/mol
InChI Key: MDKJGFDHGVHMMG-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of sulfur-nitrogen compounds is not explicitly detailed for Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile. However, the papers describe the synthesis of other sulfur-nitrogen compounds, such as bis(thiocarbonyl)disulfane and its reactions with transition metal carbonyls to form sulfides of iron and manganese carbonyls . This suggests that similar synthetic strategies could potentially be applied to the synthesis of Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile.

Molecular Structure Analysis

The molecular structure of Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile is not analyzed in the provided papers. However, the papers do discuss the molecular structures of related compounds, such as bis(bis(fluorosulfonyl)amino)sulfur, which features planar nitrogens with nearly six equidistant S-N bonds and extremely short S-O and S-F bonds . This information could be relevant when considering the molecular structure of Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile, as it may exhibit similar bonding characteristics due to the presence of sulfur and nitrogen atoms.

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions of Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile. However, they do provide information on the reactivity of bis(thiocarbonyl)disulfane with metal carbonyls, leading to the formation of metal sulfide complexes . This indicates that sulfur-containing ligands can act as sulfurizing agents, which could be relevant to the reactivity of Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile are not discussed in the provided papers. However, the papers do mention the characterization of related sulfur-nitrogen compounds, including their crystal and molecular structures, which can provide insights into their stability, reactivity, and potential applications .

Scientific Research Applications

Green Synthesis

Nikpassand et al. (2021) describe an environmentally friendly procedure for synthesizing novel 5-amino-pyrazole-4-carbonitriles using magnetic nanoparticles. This method offers advantages like simplicity, high yields, and eco-friendliness. The synthesized compounds were confirmed through various spectral analyses, highlighting a potential application in green chemistry (Nikpassand et al., 2021).

Heterocyclic Chemistry

Mabkhot et al. (2010) discuss the synthesis of bis(2-thioxo-1,2-dihydropyrimidine-5-carbonitrile) derivatives, showing the chemical versatility of compounds like bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile in creating new heterocyclic structures (Mabkhot et al., 2010).

Anticancer Research

Salama et al. (2017) demonstrate an efficient route for synthesizing novel bis(1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile) derivatives. They assessed the anticancer activity of these products against various cell lines, revealing potential applications in cancer research (Salama et al., 2017).

Antimicrobial Activities

Al‐Azmi et al. (2020) synthesized novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives. These compounds exhibited antimicrobial properties, indicating the potential of bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile derivatives in antimicrobial research (Al‐Azmi et al., 2020).

Macrocyclic Chemistry

Ahmed et al. (2020) worked on novel bis[2-(thiazol-2-yl)acetonitriles], which are important intermediates for creating new macrocyclic compounds. This indicates the role of bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile derivatives in the synthesis of complex macrocyclic structures (Ahmed et al., 2020).

Electrochemical Studies

Sun et al. (2014) explored the use of an ionic liquid in the electrochemical reduction of carbon dioxide. This study, involving compounds similar to bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile, demonstrates the potential of such chemicals in electrochemistry and CO2 reduction research (Sun et al., 2014).

Corrosion Resistance Research

Lebrini et al. (2007) investigated thiadiazole derivatives for their corrosion inhibitive properties on mild steel. Their findings suggest that bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile derivatives could be explored for similar applications in corrosion resistance (Lebrini et al., 2007).

properties

IUPAC Name

disodium;4-cyano-1,2-thiazole-3,5-dithiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2S3.2Na/c5-1-2-3(7)6-9-4(2)8;;/h8H,(H,6,7);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKJGFDHGVHMMG-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(SN=C1[S-])[S-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4N2Na2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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